molecular formula C12H14N4 B6197680 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile CAS No. 2271950-69-5

4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile

Cat. No.: B6197680
CAS No.: 2271950-69-5
M. Wt: 214.27 g/mol
InChI Key: YWJVYFBLVOJSAV-UHFFFAOYSA-N
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Description

4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is a complex organic compound known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with a diazabicyclo compound under controlled conditions. The reaction often requires the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of the KRAS G12D mutant oncoprotein. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is unique due to its specific bicyclic structure and its potential as a KRAS G12D inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

CAS No.

2271950-69-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4/c13-5-9-6-14-4-3-12(9)16-10-1-2-11(16)8-15-7-10/h3-4,6,10-11,15H,1-2,7-8H2

InChI Key

YWJVYFBLVOJSAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1N2C3=C(C=NC=C3)C#N

Purity

95

Origin of Product

United States

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